molecular formula C32H38O19 B3026491 Chlorogenic acid hemihydrate CAS No. 6001-76-9

Chlorogenic acid hemihydrate

Cat. No. B3026491
CAS RN: 6001-76-9
M. Wt: 726.6 g/mol
InChI Key: KMUJVRDSAIKKTF-MTDLMOCGSA-N
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Description

Chlorogenic acid hemihydrate is an antioxidant with a variety of biological effects . It is able to inhibit DNA methylation catalysed by prokaryotic M.Sssl DNA methyltransferase and human DNMT1 . It is also able to stimulate glucose transport in skeletal muscle via AMPK activation . It is an intermediate metabolite in the biosynthesis of lignin and has a role as a plant metabolite and a food component .


Synthesis Analysis

Chlorogenic acids (CQAs), the esters of caffeic and quinic acid, are biologically important phenolic compounds present in many plant species . The conventional procedures used for CQAs determination in plants involve long-lasting solvent extraction realized at higher temperatures prior to chromatographic analysis . The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation .


Molecular Structure Analysis

Chlorogenic acid arises from the esterification of caffeic acid and quinic acid, boasting a molecular architecture characterized by three labile groups: ester bonds, unsaturated double bonds, and dibasic phenols . Key functional groups underpinning its bioactivity encompass hydroxyl, carboxyl, and o-diphenol hydroxyl groups .


Chemical Reactions Analysis

The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation . The reports prove that 5-CQA not only isomerizes to 3- and 4- O -caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .


Physical And Chemical Properties Analysis

Chlorogenic acid is a water-soluble phenolic acid synthesized by plants during aerobic respiration . This acid arises from the esterification of caffeic acid and quinic acid .

Mechanism of Action

Target of Action

Chlorogenic acid hemihydrate (CGA) primarily targets the enzyme alpha-glucosidase , which is responsible for breaking down carbohydrates. It also targets neuroreceptors and ion channels . Additionally, it has been found to inhibit DNA methylation catalysed by prokaryotic M.Sssl DNA methyltransferase and human DNMT1 .

Mode of Action

CGA exerts its effects by inhibiting alpha-glucosidase , reducing the uptake of carbohydrates and glucose during digestion. It also modulates neuroreceptors and ion channels , and inhibits DNA methylation . This results in a variety of biological activities, including antioxidant, liver and kidney protection, antibacterial, antitumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, and protection of the nervous system .

Biochemical Pathways

CGA affects several biochemical pathways. It raises antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It also elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids . Furthermore, it can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors .

Pharmacokinetics

The inherent low bioavailability of CGA poses challenges in practical deployments . It is readily soluble in polar solvents, such as methanol, ethanol, and acetone , which can enhance its bioavailability.

Result of Action

The molecular and cellular effects of CGA’s action are diverse. It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .

Action Environment

CGA is particularly susceptible to environmental conditions, such as solvent type, pH, temperature, and light . These factors must be considered during the extraction of CGA, as they can influence its action, efficacy, and stability.

Safety and Hazards

The current state of knowledge suggests that long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure . As a result, the intake of CQAs from coffee by-products can be considered reasonably safe .

Future Directions

Given its innate anti-inflammatory prowess and safety profile, chlorogenic acid stands as a promising contender for advanced biomedical investigations and translational clinical endeavors . It can attenuate cardiac and cerebral afflictions triggered by inflammation and oxidative stress, conferring cardiovascular and cerebrovascular protective effects .

properties

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18O9.H2O/c2*17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21;/h2*1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23);1H2/b2*4-2+;/t2*11-,12-,14-,16+;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUJVRDSAIKKTF-MTDLMOCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(O)C(=O)O.C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745381
Record name (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorogenic acid hemihydrate

CAS RN

6001-76-9
Record name (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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